molecular formula C15H15ClN2O4S2 B2664535 5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide CAS No. 325730-01-6

5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide

Cat. No. B2664535
CAS RN: 325730-01-6
M. Wt: 386.87
InChI Key: MYLXRBOTBJTVBT-UHFFFAOYSA-N
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Description

5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a thiophene-based compound that has been synthesized using various methods. The compound has been found to have several biochemical and physiological effects and has been studied extensively for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways. The compound has been found to inhibit the activity of COX-2 and 5-LOX enzymes, which are involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain signaling pathways such as NF-κB and MAPK, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
The compound 5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide has been found to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. The compound has also been found to induce apoptosis in cancer cells and inhibit their proliferation. In addition, it has been found to have neuroprotective effects and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The compound 5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. The compound has also been found to have low toxicity and can be used in various in vitro and in vivo studies. However, the compound has certain limitations, such as its poor solubility in aqueous solutions and its limited bioavailability.

Future Directions

There are several future directions for research on 5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide. One of the areas of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of new derivatives of the compound with improved pharmacological properties. In addition, further studies are needed to understand the mechanism of action of the compound and its potential use as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide can be achieved using various methods. One of the most common methods involves the reaction of 5-chloro-2-thiophenecarboxylic acid with N-(4-aminophenyl)morpholine and sulfonyl chloride. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

The compound 5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and anti-tumor properties. The compound has also been studied for its potential use as a therapeutic agent for various diseases such as cancer, rheumatoid arthritis, and multiple sclerosis.

properties

IUPAC Name

5-chloro-N-(4-morpholin-4-ylsulfonylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S2/c16-14-6-5-13(23-14)15(19)17-11-1-3-12(4-2-11)24(20,21)18-7-9-22-10-8-18/h1-6H,7-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLXRBOTBJTVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide

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